diSPhMC-Asn-Pro-Val-PABC-MMAE
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Overview
Description
diSPhMC-Asn-Pro-Val-PABC-MMAE is a potent antibody-drug conjugate (ADC) linker used in the synthesis of ADCs. This compound is known for its role in facilitating the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diSPhMC-Asn-Pro-Val-PABC-MMAE involves multiple steps, including the coupling of various amino acids and the attachment of monomethyl auristatin E (MMAE). The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and peptide coupling reactions .
Chemical Reactions Analysis
Types of Reactions
diSPhMC-Asn-Pro-Val-PABC-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines or alcohols .
Scientific Research Applications
diSPhMC-Asn-Pro-Val-PABC-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of ADCs, facilitating the targeted delivery of cytotoxic agents.
Biology: Employed in studies involving targeted drug delivery and cancer research.
Medicine: Integral in the development of targeted cancer therapies, minimizing side effects and improving efficacy.
Industry: Utilized in the production of ADCs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of diSPhMC-Asn-Pro-Val-PABC-MMAE involves its role as a linker in ADCs. The compound facilitates the attachment of MMAE to an antibody, which then targets specific cancer cells. Upon binding to the cancer cell, the ADC is internalized, and MMAE is released, leading to cell death. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens and the subsequent release of MMAE, which disrupts microtubule function and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
diSPhMC-Asn-Pro-Val-PABC-MMAF: Another ADC linker with a similar structure but different cytotoxic agent (monomethyl auristatin F).
MC-Val-Cit-PABC-MMAE: A similar linker used in ADCs with a different peptide sequence.
MC-Val-Cit-PABC-DM1: An ADC linker with a different cytotoxic agent (DM1) and peptide sequence.
Uniqueness
diSPhMC-Asn-Pro-Val-PABC-MMAE is unique due to its specific peptide sequence and the use of MMAE as the cytotoxic agent. This combination allows for effective targeting and delivery of the cytotoxic agent to cancer cells, minimizing off-target effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C83H115N11O16S2 |
---|---|
Molecular Weight |
1587.0 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[6-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]hexanoylamino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1 |
InChI Key |
MADBCUVZKCPOGY-LQYUVZCHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
Origin of Product |
United States |
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